N-(3-bromopyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-bromopyridin-2-yl)propanamide” is a chemical compound with the molecular formula C8H9BrN2O . It is related to other compounds such as N-(4-bromopyridin-2-yl)propanamide and N-(5-Bromo-2-pyridinyl)propanamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involved the use of Fe2Ni-BDC bimetallic metal–organic frameworks for the synthesis of N-(pyridin-2-yl)-benzamides .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula C8H9BrN2O. It contains a bromopyridinyl group attached to a propanamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. It likely has a molecular weight of approximately 229.08 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
N-(3-bromopyridin-2-yl)propanamide has been explored in the synthesis of complex chemical structures. For instance, Kulai and Mallet-Ladeira (2016) synthesized a coumarin-based fluorescent ATRP initiator using a compound structurally similar to this compound. Their study included a detailed analysis of molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the compound's role in polymerization processes (Kulai & Mallet-Ladeira, 2016).
Cross Coupling and Catalysis
In a study by Han (2010), 3-bromopyridine, a related compound to this compound, was used in the synthesis of sulfonamides. The study demonstrated efficient cross-coupling catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, showing the potential of similar compounds in catalytic processes (Han, 2010).
Cyanation of Heteroaromatic Halides
Sakakibara et al. (1993) investigated the cyanation of 3-bromopyridine, catalyzed by nickel complexes. Their research revealed that compounds like this compound could play a role in the cyanation of various heteroaromatic halides, providing insights into their reactivity and potential applications in organic synthesis (Sakakibara et al., 1993).
Dual Inhibitory Potential
Deplano et al. (2021) synthesized a novel analogue of this compound, demonstrating its dual inhibitory action against FAAH and cyclooxygenase. This illustrates the potential therapeutic applications of such compounds in analgesic and anti-inflammatory treatments (Deplano et al., 2021).
Examination of Mechanisms in Organic Chemistry
Loones et al. (2007) explored the intramolecular amination of compounds related to this compound. This study provides valuable insights into the mechanisms of ring closure reactions and the roles of such compounds in complex organic synthesis processes (Loones et al., 2007).
Antimicrobial Activity
Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized derivatives of N-(naphthalen-1-yl)propanamide and evaluated their antimicrobial activity, indicating that similar compounds to this compound could be significant in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-(3-bromopyridin-2-yl)propanamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities .
Eigenschaften
IUPAC Name |
N-(3-bromopyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-7(12)11-8-6(9)4-3-5-10-8/h3-5H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBFERGNPPCOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.